5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide
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Description
“5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide” is an organic compound with the molecular formula C17H12ClNO2S . It belongs to the class of organic compounds known as benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring substituted with a chlorine atom and a carboxamide group. The carboxamide group is further substituted with a phenoxyphenyl group .Mechanism of Action
Target of Action
The primary target of 5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide is the Coagulation Factor X (FXa) . FXa is a serine protease that plays a central role in the blood coagulation cascade .
Biochemical Pathways
FXa is involved in both the intrinsic and extrinsic pathways of the blood coagulation cascade . It catalyzes the conversion of prothrombin to thrombin, which then has several functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors . By inhibiting FXa, the compound decreases the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .
Result of Action
The inhibition of FXa by the compound leads to antithrombotic effects by decreasing the amplified generation of thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . The remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .
Properties
IUPAC Name |
5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c18-16-11-10-15(22-16)17(20)19-13-8-4-5-9-14(13)21-12-6-2-1-3-7-12/h1-11H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUNLGSWDHCZNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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